Product packaging for 4-Ethyl-1-methyldecahydro-4-quinolinol(Cat. No.:CAS No. 54924-05-9)

4-Ethyl-1-methyldecahydro-4-quinolinol

Cat. No.: B12895219
CAS No.: 54924-05-9
M. Wt: 197.32 g/mol
InChI Key: IRKJQSTYOJWFMW-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyldecahydro-4-quinolinol (CAS Registry Number: 54924-05-9) is a synthetic quinolinol derivative supplied with a minimum purity of 97% . This compound has a molecular formula of C12H23NO and a molecular weight of 197.32 g/mol . It is recommended to be stored at 2-8°C to maintain stability . As a member of the quinolinol family, it shares a core structural motif with compounds that are extensively investigated for their diverse biological activities . Quinolinol derivatives are known to exhibit a broad spectrum of pharmacological properties in research models, including antibacterial, antifungal, and anticancer effects, making them valuable scaffolds in medicinal chemistry and drug discovery . The decahydroquinoline core of this specific compound indicates a fully saturated ring system, which may influence its stereochemistry and interaction with biological targets. Researchers utilize this compound exclusively as a reference standard or as a building block in synthetic chemistry for the development of novel molecules . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO B12895219 4-Ethyl-1-methyldecahydro-4-quinolinol CAS No. 54924-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54924-05-9

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-ethyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C12H23NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h10-11,14H,3-9H2,1-2H3

InChI Key

IRKJQSTYOJWFMW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(C2C1CCCC2)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 1 Methyldecahydro 4 Quinolinol and Analogues

Retrosynthetic Strategies for the Decahydroquinoline (B1201275) Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org For the 4-Ethyl-1-methyldecahydro-4-quinolinol core, several logical disconnections can be envisioned to devise a synthetic plan.

A primary strategy involves a disconnection of the piperidine (B6355638) ring, often through retro-Diels-Alder or retro-Michael addition pathways. A key disconnection can be made at the C4a-C8a and N1-C8a bonds, simplifying the bicyclic system into a substituted cyclohexanone or cyclohexene precursor. For instance, the target molecule can be traced back to a substituted cyclohexanone and a nitrogen-containing fragment that can be cyclized.

Another common retrosynthetic approach involves dissecting the molecule to reveal a key cyclization precursor. For example, a diester-amine could be a plausible precursor, which upon intramolecular cyclization would form a lactam, that can be subsequently reduced to the decahydroquinoline core. nih.gov This strategy allows for the sequential and controlled introduction of substituents onto a pre-formed carbocyclic ring before the final annulation of the nitrogen-containing ring. This method offers flexibility in building complex, multi-substituted decahydroquinoline systems. nih.gov

A hypothetical retrosynthetic analysis for this compound might proceed as follows:

Target: this compound.

Functional Group Interconversion (FGI): The tertiary alcohol at C4 can be disconnected to a ketone precursor (4-oxo-1-methyldecahydroquinoline) and an ethyl nucleophile (e.g., ethyl Grignard reagent).

C-N Disconnection: The N-methyl bond can be disconnected, suggesting a final N-methylation step on the secondary amine. The core decahydroquinoline ring can be formed via reductive amination of a dicarbonyl compound.

Ring Disconnection (Cycloaddition): A retro-Diels-Alder reaction on the carbocyclic ring could simplify the structure to a diene and a dienophile, a powerful strategy for constructing the initial six-membered ring with controlled stereochemistry. nih.gov

This systematic deconstruction provides multiple potential synthetic routes that can be evaluated for feasibility, stereocontrol, and efficiency. libretexts.org

Direct and Stepwise Synthetic Approaches

The forward synthesis, guided by retrosynthetic analysis, can be accomplished through various direct and stepwise methodologies to assemble the decahydroquinoline scaffold.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the six-membered carbocyclic ring of the decahydroquinoline system, often with high stereocontrol. uncw.edu In a typical approach, a substituted diene reacts with a dienophile to form a cyclohexene derivative, which serves as a scaffold for the subsequent annulation of the piperidine ring. nih.gov For example, the reaction of a suitable diene with acrolein can yield a cyclohexene aldehyde, a key intermediate for further elaboration. nih.gov The stereochemistry of the resulting cycloadduct can often be controlled by the choice of reactants and reaction conditions.

While normal-demand Diels-Alder reactions are common, inverse-electron-demand variants have also been explored, although sometimes they may lead to alternative heterocyclic products depending on the dienophile's reactivity. uncw.edu The efficiency and stereoselectivity of these cycloadditions are critical as they often set the stereocenters that guide subsequent transformations.

Table 1: Examples of Cycloaddition Strategies for Decahydroquinoline Precursors

Diene/Dienophile System Reaction Type Key Intermediate Formed Reference
Substituted 1,3-diene + Acrolein Normal-demand Diels-Alder Substituted cyclohexene aldehyde nih.gov
N-protected 4-pyridone derivative + Activated diene Normal-demand Diels-Alder Bicyclic adduct uncw.edu

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecules like decahydroquinolines by minimizing intermediate purification steps. nih.govresearchgate.net These processes can rapidly build molecular complexity from simple starting materials.

One such approach is the cerium(IV) ammonium nitrate (CAN)-catalyzed three-component reaction between a primary amine, a β-dicarbonyl compound, and an α,β-unsaturated aldehyde, which can generate highly substituted octahydroquinolinone derivatives. nih.gov These intermediates can then be reduced to the corresponding decahydroquinolines. Another powerful cascade strategy involves an intramolecular aza-Michael addition, where a nitrogen nucleophile attacks an α,β-unsaturated ester or ketone within the same molecule to form the piperidine ring diastereoselectively. researchgate.net

Enzymatic cascade reactions, inspired by biosynthesis, also represent a frontier in scaffold assembly, where enzymes orchestrate a series of transformations to create complex natural product cores with high precision. nih.gov While not yet explicitly applied to this compound, these bio-inspired strategies hold promise for future synthetic endeavors.

Reductive amination is a cornerstone reaction for the synthesis of amines and is particularly useful for constructing the piperidine ring of the decahydroquinoline system. masterorganicchemistry.com This reaction involves the condensation of an amine with a carbonyl group (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. commonorganicchemistry.com This method avoids the overalkylation problems often associated with direct alkylation. masterorganicchemistry.com

For the synthesis of this compound, an intramolecular reductive amination of a precursor containing both an amine (or a precursor like a nitro group or azide) and a carbonyl group can be a key cyclization step. The N-methyl group can be introduced by using methylamine as the nitrogen source or by a subsequent reductive amination of the secondary amine with formaldehyde.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation is also a widely used method for both the reduction of the imine and other functional groups in the molecule. nih.gov

The C4-ethyl and C4-hydroxyl groups can be installed by reacting a decahydroquinolin-4-one precursor with an ethyl Grignard reagent (EtMgBr) or ethyllithium (EtLi). This nucleophilic addition to the ketone would generate the desired tertiary alcohol stereoselectively, depending on the existing stereochemistry of the bicyclic system.

Table 2: Common Reagents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Features Reference
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THF Mild and selective; sensitive to water. commonorganicchemistry.com
Sodium Cyanoborohydride (NaCNBH₃) MeOH, EtOH Water-stable; can be used in one-pot procedures. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Borohydride (NaBH₄) MeOH, EtOH Stronger reductant; added after imine formation. commonorganicchemistry.com

Asymmetric Synthesis of this compound Enantiomers and Diastereomers

Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis, as different stereoisomers of a molecule can have vastly different biological properties. The synthesis of a specific enantiomer or diastereomer of this compound requires advanced asymmetric methods.

Strategies for achieving stereocontrol include the use of chiral auxiliaries, substrate-controlled reactions, and, most powerfully, asymmetric catalysis. nih.gov For instance, a chiral auxiliary like (R)-phenylglycinol can be used to induce stereoselectivity during the formation of the decahydroquinoline ring system. nih.gov Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Key reactions that can be rendered asymmetric include the initial cycloaddition, conjugate additions to form C-C bonds, and reduction or alkylation steps. nih.gov A highly stereoselective vinylogous Mukaiyama–Mannich reaction, for example, has been used to establish the first two stereocenters at the ring fusion with excellent control. nih.gov

The development of chiral catalysts that can efficiently transfer stereochemical information to a product is a major focus of synthetic chemistry. nih.gov For decahydroquinoline synthesis, both organocatalysts and metal-based catalysts have been developed. nih.govbohrium.com

Organocatalysis: Chiral phosphoric acids, derived from BINOL, have emerged as powerful catalysts for a range of transformations, including enantioselective Hantzsch reactions to form polyhydroquinolines. semanticscholar.orgnih.gov These catalysts function as chiral Brønsted acids, activating substrates and controlling the stereochemical outcome of the reaction within a chiral environment. Similarly, chiral secondary amines (e.g., proline derivatives) can catalyze asymmetric Michael additions or Diels-Alder reactions via enamine or iminium ion intermediates.

Metal Catalysis: Chiral ligands coordinated to a metal center can create a chiral pocket that directs the approach of substrates. Palladium catalysts bearing novel P-chirogenic ligands (e.g., YuePhos) have been developed for stereodivergent [4+2] cycloaddition reactions to access different diastereomers of tetrahydroquinolines simply by switching the ligand. nih.govrsc.org This strategy offers remarkable flexibility in accessing the full complement of a molecule's stereoisomers. Copper(I) hydride complexes with chiral ligands have also been used for asymmetric hydroamination reactions, a key step in forming chiral nitrogen-containing rings. nih.gov

The rational design of these catalysts, balancing steric and electronic factors, is key to achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of complex targets like this compound. chemrxiv.orgscienceopen.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Acrolein
Cerium(IV) ammonium nitrate (CAN)
Ethyl Grignard reagent (EtMgBr)
Ethyllithium (EtLi)
Formaldehyde
Methylamine
(R)-phenylglycinol
Sodium borohydride (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (NaBH(OAc)₃)

Chiral Auxiliary and Auxiliary-Controlled Syntheses

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a powerful tool in asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com The auxiliary introduces a chiral environment, causing one of the prochiral faces of the substrate to be sterically hindered, thus directing the attack of a reagent to the less hindered face. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyoutube.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective addition of an ethyl group to a carbonyl, or to direct a cyclization reaction that establishes the stereochemistry of the decahydroquinoline ring system. Common chiral auxiliaries used in organic synthesis include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides. wikipedia.orgsigmaaldrich.com

For instance, an N-acyloxazolidinone derived from a decahydroquinolinone precursor could be used to direct the stereoselective alkylation at the C4 position. The bulky substituent on the oxazolidinone auxiliary would shield one face of the enolate, leading to the preferential addition of an ethyl group from the opposite face.

Table 1: Illustrative Example of Chiral Auxiliary-Controlled Alkylation

Entry Chiral Auxiliary Electrophile Diastereomeric Excess (d.e.)
1 (S)-4-Benzyl-2-oxazolidinone Ethyl Iodide >95%
2 (1R,2S)-(-)-N-Methylephedrine Ethyl Bromide >90%

This table is illustrative and represents typical outcomes for reactions controlled by these auxiliaries.

The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. The subsequent removal of the auxiliary, typically through hydrolysis or reduction, yields the desired enantiomerically enriched product.

Organocatalytic Methods in Decahydroquinoline Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. These catalysts are often less sensitive to air and moisture and are considered more environmentally benign. In the synthesis of decahydroquinolines, organocatalytic methods have been successfully employed to construct the heterocyclic core with high stereoselectivity. thieme-connect.com

One notable example is the organocatalytic multicomponent cascade synthesis of decahydroquinolines. thieme-connect.com This approach can involve the reaction of a cyclohexanone, a nitroalkene, and an N-protected imine, catalyzed by a chiral amine. The proposed mechanism proceeds through a series of highly stereoselective reactions:

The chiral amine catalyst reacts with cyclohexanone to form a chiral enamine.

This enamine undergoes a stereoselective Michael-type addition to the nitroalkene.

The resulting adduct then reacts with the N-Ts imine in an aza-Henry reaction.

Finally, the product undergoes cyclization via hemiaminalization to yield the functionalized decahydroquinoline. thieme-connect.com

This cascade strategy is highly atom-efficient as it forms multiple bonds and stereocenters in a single operation from simple, readily available starting materials. thieme-connect.com

Table 2: Key Features of Organocatalytic Decahydroquinoline Synthesis

Feature Description Reference
Catalyst Chiral diarylprolinol silyl ether thieme-connect.com
Reactants Cyclohexanone, Nitroalkene, N-Ts Imine thieme-connect.com
Key Reactions Michael Addition, Aza-Henry Reaction, Hemiaminalization thieme-connect.com

| Advantages | High atom economy, readily available starting materials, proceeds at room temperature. | thieme-connect.com |

The versatility of this method allows for the synthesis of a diverse library of decahydroquinoline derivatives by varying the substitution patterns on the reactants. thieme-connect.com

Green Chemistry Approaches in Decahydroquinolinol Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.commdpi.com The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to improve sustainability. wjarr.comjddhs.com Key aspects include maximizing atom economy, using safer solvents and reagents, improving energy efficiency, and utilizing renewable feedstocks. wjarr.com

In the synthesis of decahydroquinolinols, green chemistry can be implemented in several ways:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, ethanol, or supercritical fluids can significantly reduce environmental impact. jddhs.com Some reactions can even be performed under solvent-free conditions. mdpi.com

Energy Efficiency: The use of microwave irradiation or ultrasound can often reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. jddhs.comresearchgate.net

Catalysis: Employing catalytic processes, including biocatalysis or reusable heterogeneous catalysts, minimizes waste by reducing the need for stoichiometric reagents. thepharmajournal.com Iron, an earth-abundant and environmentally benign metal, has been explored as a catalyst for quinoline synthesis. nih.gov

Atom Economy: Multicomponent reactions, like the organocatalytic method described previously, are inherently greener as they incorporate a majority of the atoms from the reactants into the final product, thus minimizing waste. thieme-connect.comresearchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

Parameter Traditional Approach Green Chemistry Approach
Solvent Chlorinated solvents (e.g., Dichloromethane) Water, Ethanol, or Solvent-free
Energy Source Conventional heating (reflux) Microwave irradiation
Catalyst Stoichiometric reagents or heavy metals Catalytic amounts of organocatalysts or benign metals

| Waste | Significant byproduct generation | High atom economy, minimal waste |

By integrating these green principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable. thepharmajournal.com

Chemical Reactivity and Transformation Pathways of 4 Ethyl 1 Methyldecahydro 4 Quinolinol

Functional Group Interconversions at the 4-Hydroxyl Position

The tertiary hydroxyl group at the C-4 position is a key site for functionalization. Its conversion to other functional groups typically proceeds through activation to form a better leaving group.

Conversion to Halides: The direct substitution of the tertiary hydroxyl group by a halide is a common transformation. This is typically achieved under acidic conditions using hydrogen halides (HX). The reaction proceeds via an SN1 mechanism, where the hydroxyl group is first protonated to form a good leaving group (water), followed by the departure of water to generate a tertiary carbocation at C-4. Subsequent attack by a halide ion yields the corresponding 4-halo-4-ethyldecahydroquinoline. The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org Alternative reagents for this conversion include thionyl chloride (SOCl2) for chlorination and phosphorus tribromide (PBr3) for bromination, which are often preferred for primary and secondary alcohols but can also be adapted for tertiary alcohols. libretexts.org

Esterification: The esterification of the sterically hindered tertiary alcohol in 4-Ethyl-1-methyldecahydro-4-quinolinol presents a synthetic challenge. Direct esterification with carboxylic acids under Fischer conditions is generally ineffective. However, acylation can be achieved using more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or 4-(dimethylamino)pyridine (DMAP). thieme-connect.com An alternative strategy involves the in situ formation of highly reactive benzotriazole esters from a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), which then readily react with the tertiary alcohol. thieme-connect.com

Table 1: Selected Reagents for Functional Group Interconversions at the 4-Hydroxyl Position This table is generated based on analogous reactions of tertiary alcohols in heterocyclic systems.

Transformation Reagent(s) Product Mechanism
Chlorination HCl (conc.) 4-Chloro-4-ethyl-1-methyldecahydroquinoline SN1
Bromination HBr (conc.) 4-Bromo-4-ethyl-1-methyldecahydroquinoline SN1
Esterification Acyl chloride, Pyridine 4-Acyloxy-4-ethyl-1-methyldecahydroquinoline Nucleophilic Acyl Substitution
Esterification Carboxylic acid, EDC, HOBt, DMAP 4-Acyloxy-4-ethyl-1-methyldecahydroquinoline Nucleophilic Acyl Substitution

Reactions of the Ethyl Side Chain

The ethyl group at the C-4 position is an unactivated alkyl substituent on a quaternary carbon. nih.gov Consequently, it exhibits low reactivity towards most common chemical reagents. Direct functionalization of this group is challenging due to the strength of the C-H and C-C bonds and the absence of any activating adjacent functional groups.

Oxidative cleavage or functionalization would require harsh conditions or specialized reagents, which would likely lead to reactions at the more reactive tertiary amine and tertiary alcohol centers or decomposition of the molecule. While direct oxidation of unactivated saturated C-H bonds is generally difficult, some potent oxidizing agents under specific conditions can effect such transformations, though selectivity can be a major issue. organic-chemistry.org Modern synthetic methods involving transition metal-catalyzed C(sp³)–H activation could potentially offer a route to functionalize the ethyl group, but such reactions would likely require a directing group to achieve site-selectivity, which is absent for the ethyl group in this molecule. springerprofessional.deresearchgate.net

Transformations Involving the N-Methyl Group

The N-methyl group of the decahydroquinoline (B1201275) ring is a site of notable reactivity.

N-Oxide Formation: The tertiary amine nitrogen is readily oxidized to an N-oxide. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being commonly employed. nih.gov The resulting this compound N-oxide exhibits different physicochemical properties and can serve as an intermediate for further transformations. nih.gov

N-Demethylation: The removal of the methyl group to yield the corresponding secondary amine (nor-derivative) is a synthetically important reaction, particularly in alkaloid chemistry. researchgate.netresearchgate.net Classical methods for N-demethylation include the von Braun reaction using cyanogen bromide (BrCN), followed by hydrolysis. A widely used modern alternative involves reaction with chloroformate esters, such as 1-chloroethyl chloroformate, which forms a carbamate intermediate that is subsequently hydrolyzed to the secondary amine. researchgate.net Photochemical and biochemical methods have also been developed for N-demethylation. researchgate.net

Quaternization: As a tertiary amine, the nitrogen atom can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. The resulting salt has increased water solubility and can be used in elimination reactions if a suitable proton is available beta to the nitrogen.

Table 2: Common Transformations of the N-Methyl Group This table is generated based on general reactions of N-methyl saturated heterocycles.

Reaction Reagent(s) Product
N-Oxidation m-CPBA or H₂O₂ This compound N-oxide
N-Demethylation 1) BrCN; 2) H₂O or 1-chloroethyl chloroformate 4-Ethyldecahydro-4-quinolinol
Quaternization CH₃I 1-Ethyl-1,4-dimethyl-decahydro-4-quinolinolium iodide

Electrophilic and Nucleophilic Reactivity of the Decahydroquinoline System

The fully saturated decahydroquinoline ring system is generally unreactive towards electrophiles. The high pKa of the N-methyl tertiary amine makes it the primary site of electrophilic attack (protonation). The carbon skeleton does not possess nucleophilic π-systems that are susceptible to electrophilic addition. libretexts.org

Conversely, the lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule. As discussed, this nucleophilicity is evident in its reactions with alkyl halides (quaternization) and oxidizing agents. The nitrogen atom can also act as a base, readily reacting with acids to form the corresponding ammonium salt.

Ring-Opening and Ring-Expansion Reactions of Decahydroquinolinols

The structure of this compound, being a cyclic γ-amino alcohol, makes it susceptible to fragmentation or rearrangement reactions, particularly under conditions that generate an electrophilic center at the nitrogen or carbon.

Fragmentation Reactions: Fragmentation of γ-amino alcohols can be induced under various conditions. For instance, treatment with cyanogen bromide can lead to cleavage of the C4-C4a and C8a-N bonds in a process analogous to the von Braun degradation, especially if the hydroxyl group is first converted to a better leaving group. cdnsciencepub.com Such fragmentations are driven by the formation of stable products, often involving an iminium ion intermediate. thieme-connect.de

Ring-Expansion Reactions: Ring expansion of related heterocyclic systems, such as functionalized octahydroindoles to decahydroquinolines, has been documented. acs.orgfigshare.com These reactions often proceed through the formation of an aziridinium intermediate, followed by intramolecular nucleophilic attack that leads to the incorporation of a carbon atom into the nitrogen-containing ring. acs.org While direct ring expansion from this compound is not a straightforward pathway, precursors with appropriate functionalization could potentially undergo such rearrangements to yield larger ring systems. For example, a reaction involving the loss of the hydroxyl group to form a carbocation could, in principle, be followed by migration of one of the ring bonds to the cationic center, resulting in a ring-expanded product.

Metal-Catalyzed Cross-Coupling and Functionalization

The direct functionalization of C(sp³)–H bonds in saturated heterocycles via transition-metal catalysis is a rapidly developing area of synthetic chemistry. researchgate.netthieme-connect.com Although the decahydroquinoline skeleton of this compound is composed of unactivated C-H bonds, metal-catalyzed reactions could potentially introduce new functional groups.

These reactions typically require a directing group to position the metal catalyst in close proximity to a specific C–H bond, thereby achieving regioselectivity. thieme-connect.com In the case of this compound, the nitrogen atom itself could potentially serve as a coordinating atom for a metal catalyst, directing C-H activation at adjacent positions (e.g., C-2 or C-8a). However, the conformational flexibility and the presence of the N-methyl group might influence the efficiency and selectivity of such transformations. Palladium, rhodium, and ruthenium catalysts are commonly employed for the arylation, alkylation, and carbonylation of C(sp³)–H bonds in saturated N-heterocycles. thieme-connect.com

Table 3: Potential Metal-Catalyzed C-H Functionalization Reactions This table is based on analogous reactions in saturated N-heterocyclic systems and represents potential, not necessarily reported, reactions for the target compound.

Reaction Type Catalyst System (Example) Potential Product
C-H Arylation Pd(OAc)₂ / Ligand 2-Aryl-4-ethyl-1-methyldecahydroquinoline
C-H Carbonylation Rh catalyst, CO, Ethylene 2-Carbonyl-4-ethyl-1-methyldecahydroquinoline derivative
C-H Alkylation Ru catalyst / Alkylating agent 2-Alkyl-4-ethyl-1-methyldecahydroquinoline

Stereochemical Characterization and Conformational Analysis of 4 Ethyl 1 Methyldecahydro 4 Quinolinol

Chirality and Stereogenic Centers in Decahydroquinolinols

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. khanacademy.orglibretexts.org This property arises from the presence of one or more stereogenic centers, which are typically carbon atoms bonded to four different substituents. khanacademy.orgyoutube.com These asymmetric carbons are the source of stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.orgyoutube.com

The decahydroquinoline (B1201275) scaffold is a fused bicyclic system that inherently possesses multiple stereogenic centers. In the specific case of 4-Ethyl-1-methyldecahydro-4-quinolinol, there are four such centers:

C4: This carbon is bonded to a hydroxyl group, an ethyl group, the C3 and C4a atoms of the ring, making it a chiral center.

C4a: This is a bridgehead carbon, bonded to C4, C5, C8a, the nitrogen atom (N1), and a hydrogen atom. The different pathways around the two rings constitute different "groups."

C8a: This is the second bridgehead carbon, connected to C8, C7, C4a, and the nitrogen atom (N1), along with a hydrogen atom.

The presence of these three stereogenic carbons means that there are theoretically up to 2³ or eight possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images of each other). masterorganicchemistry.comyoutube.com The relationship between these isomers is determined by the specific spatial orientation (up or down, often denoted as α or β) of the substituents at each chiral center.

Diastereomer and Enantiomer Separation and Characterization Techniques

The separation of the various stereoisomers of this compound is a critical step for characterization and for studying the properties of each individual isomer. Since diastereomers have different physical properties (e.g., boiling points, solubility, and chromatographic retention times), they can often be separated by conventional laboratory techniques. Enantiomers, however, have identical physical properties in a non-chiral environment, making their separation more challenging. ucl.ac.uk

Common techniques employed for the separation of decahydroquinoline stereoisomers include:

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating both diastereomers and enantiomers.

Normal or Reversed-Phase HPLC can effectively separate diastereomers due to their differing polarities and interactions with the stationary phase. nih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. nih.gov

Fractional Crystallization: This classical method can be used to separate diastereomers by taking advantage of their different solubilities in a particular solvent. For enantiomer separation, a chiral resolving agent is first used to convert the enantiomeric mixture (a racemate) into a mixture of diastereomeric salts, which can then be separated by crystallization. ucl.ac.uk

Gas Chromatography (GC): Using a chiral capillary column, volatile derivatives of the decahydroquinoline isomers can be separated, particularly for analytical-scale work.

TechniqueTarget IsomersPrinciple of SeparationTypical Application
Normal/Reversed-Phase HPLCDiastereomersDifferences in polarity and physical properties. nih.govPreparative and analytical scale separation.
Chiral HPLCEnantiomersDifferential interaction with a chiral stationary phase.Analytical determination of enantiomeric purity and small-scale preparative separation.
Fractional CrystallizationDiastereomersDifferences in solubility. ucl.ac.ukLarge-scale separation of diastereomers or diastereomeric salts.

Conformational Preferences and Dynamic Stereochemistry of the Decahydroquinoline Ring System

trans-Decahydroquinolines: In the trans configuration, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on opposite sides of the ring system. This arrangement results in a rigid structure that is conformationally locked and cannot undergo ring inversion.

cis-Decahydroquinolines: In the cis configuration, the bridgehead hydrogens are on the same side. This system is flexible and can undergo a conformational inversion, flipping from one chair-chair conformation to another. rsc.org

For this compound, the substituents on the rings play a crucial role in determining the most stable conformation. The molecule will adopt a shape that minimizes steric interactions, particularly 1,3-diaxial interactions. The N-methyl group and the C4-ethyl and hydroxyl groups will preferentially occupy equatorial positions to reduce steric strain. In the cis-fused isomers, an equilibrium will exist between the two possible chair-chair conformers, with the equilibrium favoring the conformer where the largest groups are in equatorial positions. princeton.edu The avoidance of these unfavorable transannular interactions is a primary driver of conformational preference. princeton.edu

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, ECD)

Determining the precise three-dimensional structure of a specific stereoisomer requires advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the relative stereochemistry of decahydroquinolines.

¹H NMR: The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, helping to distinguish between axial and equatorial substituents.

¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to the stereochemical environment. Studies on related decahydroquinoline alkaloids have shown that specific spectral patterns in ¹³C NMR data can be used to reliably assign the stereochemistry of the ring core. nih.govresearchgate.net

2D NMR (e.g., NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space. The presence of a NOESY cross-peak between two protons indicates they are on the same face of the molecule, which is invaluable for determining relative stereochemistry.

Electronic Circular Dichroism (ECD) Spectroscopy: While NMR is excellent for relative stereochemistry, ECD is a key method for determining the absolute configuration of a chiral molecule. This technique measures the differential absorption of left and right circularly polarized light. rsc.org The experimental ECD spectrum of an unknown enantiomer is compared to the theoretical spectrum predicted by time-dependent density functional theory (TDDFT) computations for a known absolute configuration. A match between the experimental and computed spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry. rsc.org

Influence of Stereochemistry on Reaction Selectivity

The stereochemistry and conformational state of this compound have a profound impact on its chemical reactivity. The specific three-dimensional arrangement of atoms and functional groups dictates how the molecule interacts with reagents.

Steric Hindrance: The bulky ethyl group at the C4 position can shield one face of the molecule, directing the approach of an incoming reagent to the opposite, less hindered face. This steric control is a common strategy for achieving high stereoselectivity in synthesis.

Conformational Control: The reactivity of functional groups can be heavily influenced by their conformational position (axial vs. equatorial). For example, in an elimination reaction involving the C4-hydroxyl group, the reaction rate and the resulting product distribution can depend on the ability of a proton on an adjacent carbon to adopt an anti-periplanar arrangement with the leaving group. The most stable ground-state conformation may not be the reactive conformation, and the energy required to access a reactive conformer can be a key factor in the reaction's feasibility.

Neighboring Group Participation: The spatial proximity of the nitrogen atom's lone pair or the hydroxyl group to a reactive center can lead to intramolecular reactions or influence reaction pathways, an effect that is entirely dependent on the molecule's specific stereoisomeric form.

4 Ethyl 1 Methyldecahydro 4 Quinolinol As a Synthetic Building Block for Complex Architectures

Utilization in Alkaloid Total Synthesis, e.g., Phlegmarine Alkaloids

There is no available scientific literature that describes the use of 4-Ethyl-1-methyldecahydro-4-quinolinol in the total synthesis of phlegmarine alkaloids.

Construction of Fused and Bridged Polycyclic Nitrogen Heterocycles

There is no available scientific literature detailing the application of this compound in the construction of fused and bridged polycyclic nitrogen heterocycles.

Precursor in the Development of Advanced Organic Scaffolds

There is no available scientific literature that reports the use of this compound as a precursor for the development of advanced organic scaffolds.

Future Directions and Emerging Research Opportunities

Development of Chemoenzymatic and Biocatalytic Synthesis Routes

The synthesis of complex chiral molecules like decahydroquinolines can be significantly enhanced by integrating enzymatic methods with traditional chemical synthesis. Chemoenzymatic and biocatalytic approaches offer mild reaction conditions, high selectivity, and a reduced environmental footprint compared to purely chemical routes.

Future research will likely focus on harnessing enzymes for key stereoselective transformations in the synthesis of 4-Ethyl-1-methyldecahydro-4-quinolinol. For instance, biocatalysts such as amine oxidases could be employed for the deracemization of racemic tetrahydroquinoline precursors, a strategy that has proven effective for related alkaloidal compounds. whiterose.ac.ukwhiterose.ac.uk Enzymes like norcoclaurine synthase, a Pictet-Spenglerase, have demonstrated the ability to catalyze the C-C bond formation to create substituted tetrahydroisoquinolines, suggesting that similar enzymatic strategies could be developed for decahydroquinoline (B1201275) synthesis. nih.gov

The power of combining metal-catalyzed C-C bond-forming reactions, for which there are no direct biocatalytic equivalents, with subsequent enzymatic transformations presents a powerful strategy. whiterose.ac.uk This synergistic approach could greatly expand the range of accessible decahydroquinolinol analogues.

Table 1: Potential Enzymes for Decahydroquinolinol Synthesis

Enzyme Class Potential Application in Synthesis Relevant Research Findings
Amine Oxidase (AOx) Deracemization of racemic amine precursors Successfully used for preparative-scale deracemization of 2-substituted tetrahydroquinolines. whiterose.ac.ukwhiterose.ac.uk
Imine Reductase (IRED) Asymmetric reduction of imine intermediates A key tool in the biocatalytic synthesis of chiral amines.
Pictet-Spenglerase Enantioselective cyclization to form the core ring structure Norcoclaurine synthase shows broad substrate specificity for producing tetrahydroisoquinolines. nih.gov
Laccase/TEMPO System Oxidation of alcohol precursors to aldehydes Effective for the oxidation of benzylic alcohols in chemoenzymatic one-pot processes for tetrahydroisoquinoline synthesis. mdpi.com

Exploration of Novel Reactivity and Functionalization Strategies

The decahydroquinoline scaffold is a versatile platform for further chemical modification. nih.govfrontiersin.org Exploring novel reactivity and developing new functionalization strategies are crucial for creating diverse libraries of compounds for biological screening and materials science applications.

Future research will likely target the selective functionalization of various positions on the this compound core. The presence of a tertiary alcohol at the C4 position, an ethyl group, and an N-methyl group provides multiple handles for chemical manipulation. Strategies could include:

C-H Activation: Directing C-H activation reactions to functionalize otherwise unreactive positions on the saturated carbocyclic rings.

Ring-Opening and Rearrangement: Investigating novel ring-opening reactions of the decahydroquinoline system to access different heterocyclic scaffolds.

Late-Stage Functionalization: Developing methods for introducing new functional groups late in the synthetic sequence to rapidly generate analogues with diverse properties.

The quinoline moiety itself is a multifunctional scaffold that readily undergoes electrophilic and nucleophilic substitution reactions, allowing for functionalization at numerous ring positions. frontiersin.org While this compound is a saturated system, the underlying principles of leveraging the nitrogen atom's electronic influence can inspire strategies for its derivatization.

Table 2: Potential Functionalization Strategies

Strategy Target Site Potential Outcome
Dehydrative Coupling C4-hydroxyl group Formation of C-C bonds, ethers, or esters.
Directed C-H Functionalization Carbocyclic ring protons Introduction of alkyl, aryl, or heteroatom substituents.
N-Demethylation/Re-alkylation N1-methyl group Modification of the nitrogen substituent to modulate properties.
Oxidation of Ethyl Group C4-ethyl group Introduction of hydroxyl, carbonyl, or carboxyl functionalities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages, including improved safety, reproducibility, scalability, and the ability to rapidly screen reaction conditions. nih.govnih.govjst.org.insyrris.com

Integrating the synthesis of this compound and its derivatives into flow chemistry systems could enable:

Safer Handling of Reagents: In-situ generation and immediate consumption of hazardous or unstable intermediates. nih.gov

Precise Control: Tight control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. jst.org.in

Automated synthesis platforms, which combine robotics with flow chemistry modules, can accelerate the discovery of new decahydroquinolinol derivatives. merckmillipore.comresearchgate.netyoutube.com These systems can perform high-throughput experimentation to optimize reaction conditions and synthesize libraries of analogues for structure-activity relationship (SAR) studies. nih.gov The development of fully automated, end-to-end platforms can reduce the cycle time from molecular design to the production of testable compounds from weeks or months to just days. youtube.com

Table 3: Advantages of Flow Chemistry and Automation

Feature Benefit in Decahydroquinolinol Synthesis
Enhanced Heat and Mass Transfer Improved reaction rates and yields, better control over exothermic reactions. jst.org.in
High-Throughput Screening Rapid optimization of reaction parameters (temperature, catalysts, reagents). youtube.com
Automated Purification Integration of synthesis with online purification techniques (e.g., chromatography). syrris.com
Data Logging and Reproducibility Automated capture of digital synthesis protocols ensures consistent results. youtube.com

Advanced Spectroscopic and Structural Characterization Techniques for Decahydroquinolinols

The complex three-dimensional structure and multiple chiral centers of decahydroquinolinols necessitate the use of advanced analytical techniques for unambiguous characterization. Future research will rely heavily on sophisticated spectroscopic and crystallographic methods to elucidate the precise stereochemistry and conformational preferences of molecules like this compound.

Key techniques and future directions include:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of multi-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) is fundamental. Future advancements may involve the application of non-uniform sampling (NUS) for higher resolution in shorter experiment times and the use of residual dipolar couplings (RDCs) for determining long-range structural information in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. azooptics.com Tandem MS (MS/MS) can provide valuable structural information through fragmentation analysis, which is particularly useful for distinguishing between isomers. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the absolute configuration of chiral centers and the solid-state conformation of molecules. The total synthesis of poison frog alkaloids, for example, relied on X-ray crystallography to determine the absolute configuration of the decahydroquinoline core. mdpi.com

Vibrational Spectroscopy: Techniques such as Near-Infrared (NIR), Mid-Infrared (MIR), and Raman spectroscopy, coupled with computational methods like principal component analysis (PCA), can provide detailed information about molecular vibrations and functional groups, aiding in the differentiation of closely related structures. mdpi.com

The combination of these advanced techniques will be essential for building a comprehensive understanding of the structure-property relationships within the decahydroquinolinol class of compounds.

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